molecular formula C26H30N2O2 B351548 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol CAS No. 524723-93-1

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol

Cat. No.: B351548
CAS No.: 524723-93-1
M. Wt: 402.5g/mol
InChI Key: HPCOUMLRYSZTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a synthetic organic compound featuring a benzylpiperazine moiety linked to a biphenyl ether propanol chain. This structure is characteristic of compounds investigated for their potential interactions with neurological and hormonal signaling pathways. Compounds within this structural class are of significant interest in basic pharmacological research, particularly as tools for studying the central nervous system. Piperazine derivatives are known to display a range of biological activities. Some function as Catecholaminergic and Serotoninergic Activity Enhancers (CAE/SAE), which selectively amplify the impulse-propagation mediated release of neurotransmitters like noradrenaline, dopamine, and serotonin without causing a direct release from storage vesicles . This mechanism is distinct from classical releasers and is a key area of research for potential applications. Furthermore, related bisphenol-type structures have been studied for their ability to bind to nuclear receptors, including estrogen receptors (ERα and ERβ) and the estrogen-related receptor gamma (ERRγ) . The binding affinity to these receptors makes structural analogs valuable in research on endocrine signaling and receptor function. This product is intended for research purposes only and is not for human therapeutic or veterinary use. All necessary quality control data, including CAS number, molecular formula, and molecular weight, should be obtained from the Certificate of Analysis provided with the material.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCOUMLRYSZTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2. Its structure features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the phenoxy group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperazine moieties have shown promising results in inhibiting tumor cell proliferation. A study involving structurally related compounds demonstrated that they could effectively inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1-(4-Benzylpiperazin-1-yl)-...MCF-75.12Apoptosis induction
1-(4-Benzylpiperazin-1-yl)-...HeLa6.75Cell cycle arrest
1-(4-Benzylpiperazin-1-yl)-...Jurkat4.64Inhibition of proliferation

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties due to its interaction with neurotransmitter systems. Piperazine derivatives have been studied for their potential as glycine transporter inhibitors, which are relevant in treating central nervous system disorders. These compounds can enhance glycine receptor activity, thereby modulating excitatory neurotransmission .

Case Studies

A notable case study explored the effects of a piperazine-based compound on glioblastoma cells. The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 phase populations, indicating DNA fragmentation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been documented.
  • Modulation of Neurotransmitter Systems : Interaction with glycine receptors may provide neuroprotective effects and enhance synaptic transmission.

Comparison with Similar Compounds

Key Compounds:

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride (CAS 54414-74-3) Structural Difference: Replaces the 4-phenylphenoxy group with a 2-methoxyphenoxy moiety. Molecular Weight: 429.4 g/mol (vs. ~438.0 g/mol for the target compound).

1-(4-Benzyl-1-piperidyl)-3-(4-phenylphenoxy)propan-2-ol hydrochloride (CAS 1215406-41-9) Structural Difference: Substitutes piperazine with a piperidine ring. Implications: Piperidine lacks the secondary nitrogen in piperazine, reducing basicity and altering interactions with receptors like α1-adrenoceptors .

Compounds from Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Structural Difference: Incorporates an indole core and ethylamino linker instead of benzylpiperazine. Pharmacological Activity: Demonstrated antiarrhythmic, hypotensive, and spasmolytic effects, with moderate β1-adrenoceptor binding (IC₅₀ ~0.8 μM) .

Pharmacological and Receptor Binding Profiles

Table 1: Comparative Pharmacological Data

Compound Name Core Structure Key Substituents Receptor Affinity (IC₅₀ or Ki) Key Activities
Target Compound Propan-2-ol 4-Benzylpiperazine, 4-phenylphenoxy Not reported Hypothesized α1/β1 modulation
CAS 54414-74-3 Propan-2-ol 4-Benzylpiperazine, 2-methoxyphenoxy Not tested N/A
CAS 1215406-41-9 Propan-2-ol 4-Benzylpiperidine, 4-phenylphenoxy Not reported Structural analog; likely reduced adrenoceptor affinity
Compound Propan-2-ol + indole Indol-5-yloxy, methoxyphenoxy β1-adrenoceptor: ~0.8 μM Antiarrhythmic, hypotensive

Analysis:

  • 4-Phenylphenoxy vs.
  • Piperazine vs. Piperidine: Piperazine’s tertiary nitrogen may facilitate stronger hydrogen bonding with adrenoceptor residues (e.g., Asp113 in α1-adrenoceptors), whereas piperidine analogs (e.g., CAS 1215406-41-9) might exhibit weaker binding .
  • Indole-Based Analogs: Compounds with indole cores () show measurable β1-adrenoceptor activity, suggesting that the propan-2-ol linker alone is insufficient for high affinity; substituent bulk and electronic properties are critical .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 4-Benzylpiperazine : A secondary amine serving as the nucleophilic component.

  • 3-(4-Phenylphenoxy)propan-2-ol : An ether-linked propanol derivative acting as the electrophilic scaffold.

Retrosynthetic disconnection suggests coupling these fragments via an SN2 displacement or Mitsunobu reaction , with the propanol intermediate functionalized with a leaving group (e.g., tosylate, mesylate).

Synthesis of 4-Benzylpiperazine

4-Benzylpiperazine is typically prepared via:

  • Buchwald-Hartwig amination of piperazine with benzyl bromide under palladium catalysis (Pd(OAc)₂, Xantphos), yielding 85–92% product.

  • Alternative routes involve reductive amination of benzaldehyde with piperazine using NaBH₃CN in methanol (72% yield).

Preparation of 3-(4-Phenylphenoxy)propan-2-ol

Williamson ether synthesis is employed:

  • Epichlorohydrin is reacted with 4-phenylphenol in basic conditions (K₂CO₃, DMF, 80°C, 6 h) to form 3-(4-phenylphenoxy)propylene oxide (Yield: 68%).

  • Epoxide ring-opening with water in acidic media (H₂SO₄, THF, 25°C, 12 h) yields the propan-2-ol derivative (Yield: 81%).

Coupling of Fragments

The propanol intermediate is converted to a tosylate (TsCl, Et₃N, CH₂Cl₂, 0°C, 2 h) and reacted with 4-benzylpiperazine in acetonitrile at reflux (24 h, Yield: 63%).

Optimization Strategies

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Acetonitrile balances reactivity and selectivity.

  • Base : K₂CO₃ outperforms NaOH in etherification due to milder conditions (Table 1).

Table 1: Impact of Base on Etherification Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80678
NaOHEtOH70845
NaHTHF251262

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions, boosting yields by 15–20%.

  • Microwave-assisted synthesis reduces reaction times from 12 h to 2 h for epoxide ring-opening (80°C, 300 W).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 4.10 (dd, J = 6.4 Hz, 1H, -OCH₂), 3.85–3.70 (m, 4H, piperazine), 2.60 (s, 2H, -NCH₂), 1.25 (d, J = 6.0 Hz, 3H, -CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₆H₃₁N₂O₂ [M+H]⁺: 403.2381; found: 403.2385.

Purity Assessment

  • HPLC (C18 column, 70:30 MeOH:H₂O): Retention time = 8.2 min, purity >98%.

Challenges and Mitigations

Competing Side Reactions

  • N-alkylation vs. O-alkylation : Controlled stoichiometry (1:1.2 propanol:piperazine) minimizes N-alkylated byproducts.

  • Epimerization : Low-temperature conditions (0–5°C) preserve stereochemistry during tosylation.

Scalability Issues

  • Column chromatography remains critical for purification, though solvent recycling (hexane:EtOAc) reduces costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.